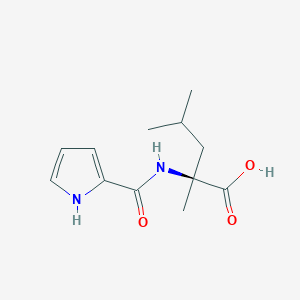
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyrrole ring attached to the carbonyl group of leucine, a branched-chain amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine typically involves the condensation of 2-methylpyrrole-2-carboxylic acid with L-leucine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-Pyrrole-2-carbonyl)-L-leucine: Lacks the methyl group on the pyrrole ring.
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-valine: Similar structure but with valine instead of leucine.
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.
Uniqueness
2-Methyl-N-(1H-pyrrole-2-carbonyl)-L-leucine is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Propiedades
Número CAS |
90104-07-7 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2S)-2,4-dimethyl-2-(1H-pyrrole-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)7-12(3,11(16)17)14-10(15)9-5-4-6-13-9/h4-6,8,13H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clave InChI |
FORWHFFUWNPNMB-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@](C)(C(=O)O)NC(=O)C1=CC=CN1 |
SMILES canónico |
CC(C)CC(C)(C(=O)O)NC(=O)C1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


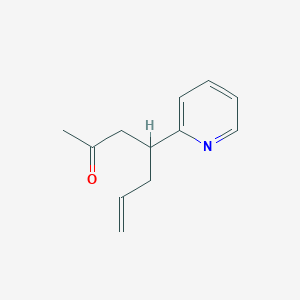
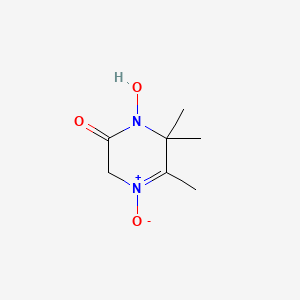
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)

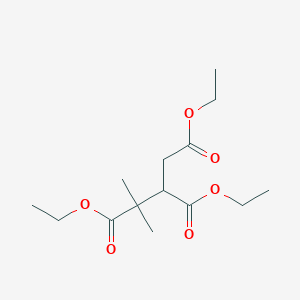
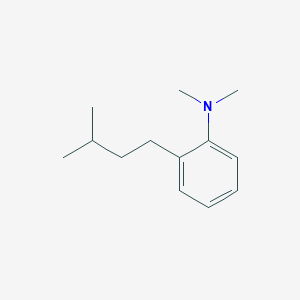
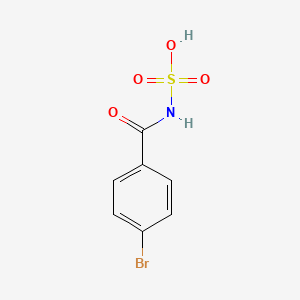
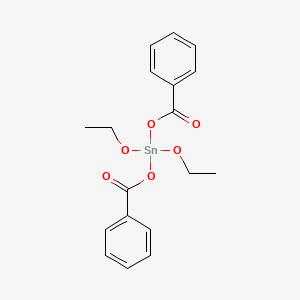
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
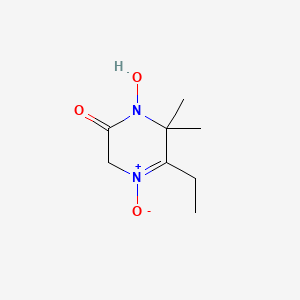
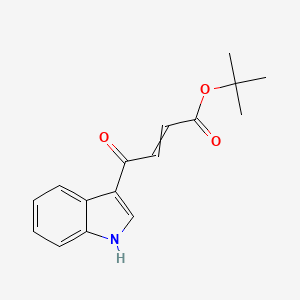

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)
